BENGHE Foundational & Exploratory

Check Availability & Pricing

electronic band structure of monolayer TiSe2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Titanium selenide

Cat. No.: B1594851

An In-depth Technical Guide on the Electronic Band Structure of Monolayer 1T-TiSez

Introduction

Titanium diselenide (TiSez) is a transition metal dichalcogenide (TMD) that has garnered
significant scientific interest due to its unique electronic properties, particularly the formation of
a commensurate charge density wave (CDW). In its monolayer form, 1T-TiSez, these
properties are often enhanced and more amenable to external tuning, making it a promising
platform for exploring quantum phenomena and developing novel electronic devices.

At high temperatures, bulk 1T-TiSez is a semimetal. As it cools below a critical transition
temperature (TCDW) of approximately 200 K, it undergoes a phase transition into a (2x2x2)
commensurate CDW state.[1][2] This transition is accompanied by a periodic lattice distortion
(PLD) and the opening of a band gap, fundamentally altering its electronic character.[1][3] In
monolayer TiSez, a similar (2x2) CDW transition occurs, but with modified characteristics, such
as a potentially higher transition temperature and a larger energy gap, suggesting an
enhancement of electron-hole coupling in the two-dimensional limit.[4][5][6]

The precise driving mechanism of the CDW transition in TiSez is still a subject of debate, with
leading theories pointing towards either an excitonic insulator state driven by electron-hole
interactions or a Peierls-type instability driven by Fermi surface nesting.[7][8] This guide
provides a comprehensive overview of the electronic band structure of monolayer 1T-TiSez,
summarizing key quantitative data, detailing experimental and computational methodologies,
and visualizing the critical processes involved.
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Theoretical and Experimental Band Structure

The electronic structure of monolayer TiSez is characterized by the orbital contributions of
Titanium (Ti-3d) and Selenium (Se-4p) atoms. In the normal phase (above TCDW), it behaves
as a semimetal, while in the CDW phase (below TCDW), it becomes a semiconductor or
insulator.

Normal Phase (High Temperature)

In its high-temperature, undistorted 1x1 phase, monolayer TiSez is a semimetal.[1] This is
characterized by an overlap between the valence and conduction bands.[1][9]

e Valence Band: The valence band maximum (VBM) is located at the I point of the Brillouin
zone and is primarily derived from Se-4p orbitals.[1][10]

e Conduction Band: The conduction band minimum (CBM) is located at the M point, consisting
mainly of Ti-3d orbitals.[1][10]

The energy overlap between the hole pocket at the I' point and the electron pocket at the M
point is a critical feature of the normal state.[1] Density Functional Theory (DFT) calculations
using the Generalized Gradient Approximation (GGA) predict an indirect band overlap of -0.446
eV, while the Heyd-Scuseria-Ernzerhof (HSE) hybrid functional yields a smaller overlap of
-0.242 eV.[1]

Charge Density Wave (CDW) Phase (Low Temperature)

Below the CDW transition temperature (TCDW = 200-232 K for monolayer), the system
undergoes a (2x2) periodic lattice distortion.[4][6][11] This structural change folds the Brillouin
zone, causing the Ti-3d conduction band at the M point to fold back to the I point.[4][6] This
band folding, coupled with the periodic potential of the CDW, opens an energy gap,
transforming the material into a semiconductor.[12]

Angle-resolved photoemission spectroscopy (ARPES) experiments have confirmed the
opening of this CDW gap.[4][5] The magnitude of the gap is a key parameter, with experimental
ARPES measurements at 10 K indicating a gap of approximately 153 meV.[1][12] Theoretical
calculations show sensitivity to the chosen functional, with values ranging from 67 meV (PBE)
to 297 meV (TASK) and 330 meV (HSE06).[12]
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Factors Influencing the Electronic Structure

The electronic properties and the CDW phase in monolayer TiSez can be effectively
manipulated by external stimuli such as strain, substrate interactions, and charge doping.

o Strain: Applying biaxial strain has a significant impact. Tensile strain is shown to enhance the
CDW order.[13] First-principles calculations indicate that tensile strain can change the
metallic nature of monolayer TiSez into a semiconducting one by opening a bandgap.[9] For
instance, a 5% tensile strain can induce an indirect bandgap of 0.045 eV, which increases to
0.35 eV at 10% strain, where it becomes a direct gap.[10] Compressive strain, conversely,
tends to suppress the CDW instability.[13]

o Substrate Effects: The choice of substrate can alter the CDW transition temperature.
Monolayer TiSez grown on MoS: exhibits a TCDW that is approximately 45 K higher than
when grown on highly oriented pyrolytic graphite (HOPG).[11][14] This is attributed to
differences in charge screening of the unconventional CDW by the substrate.[11][14]

» Charge Doping: Electron doping can suppress the CDW order and eventually close the
energy gap completely.[11][13][14] Doping with around 0.06 electrons per Ti atom has been
shown to suppress the CDW. This controllable phase transition makes monolayer TiSez a
candidate for novel electronic switching devices.[13]

Quantitative Data Summary

The following tables summarize the key structural and electronic parameters for monolayer 1T-
TiSez as reported in various experimental and theoretical studies.

Table 1: Structural Properties of Monolayer TiSez

Parameter Theoretical Value Experimental Value Reference
Lattice Constant (a) 3.528 A 3.540 A, 3.538 A [15][16]
Ti-Se Bond Length 2.593 A, 2.559 A - [10][16]
Se-Se Bond Length 3.587 A - [10]

Table 2: Electronic Properties of Monolayer TiSez
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Property Phase Method Value Reference
Band Overlap Normal DFT (GGA) -0.446 eV [1]
Band Overlap Normal DFT (HSE) -0.242 eV [1]
Band Overlap Normal DFT (PBE) -0.44 eV [9]
Band Gap CDW ARPES (10 K) 153 meV [1][12]
Band Gap CDW DFT (PBE) 67 meV [12]
Band Gap CDW DFT (MVS) 151 meV [12]
Band Gap CDW DFT (TASK) 297 meV [12]
Band Gap CDW DFT (HSEO06) 330 meV [12]
TCDW CDW ARPES ~200 K [4][5][6]
TCDW CDW ARPES 232 +5K [17]
TCDW (on

MoS3) Ccbw ARPES ~245 K [11][14]

Experimental and Computational Protocols

Experimental Methodology: Angle-Resolved
Photoemission Spectroscopy (ARPES)

ARPES is the most direct experimental technique for probing the electronic band structure of
solids.[18][19] It measures the kinetic energy and emission angle of photoelectrons ejected
from a sample upon irradiation with high-energy photons, allowing for the mapping of electron
energy versus momentum.

¢ Principle: Based on the photoelectric effect. Incident photons of a known energy (hv) excite
electrons from occupied states. By measuring the kinetic energy (Ekin) and emission angle
(6, @) of the emitted photoelectrons, the binding energy (EB) and in-plane crystal momentum
(k||) can be determined.
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o Sample Preparation: Monolayer TiSez2 samples are typically grown in-situ via molecular
beam epitaxy (MBE) on a suitable substrate (e.g., bilayer graphene, HOPG, MoS:z).[7][11]
The growth and measurements are performed in an ultra-high vacuum (UHV) environment to
maintain a clean surface.

e Instrumentation: An ARPES system consists of a monochromatic light source (e.g., a
synchrotron beamline or a UV lamp) and a hemispherical electron energy analyzer.[19]

o Data Acquisition: For band structure mapping, energy distribution curves (EDCs) are
recorded at various emission angles. Temperature-dependent measurements are performed
by cooling the sample with a cryostat to probe the electronic structure above and below
TCDW.[4][11]
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Caption: ARPES experimental workflow for monolayer TiSez.
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Computational Methodology: Density Functional Theory
(DFT)

First-principles calculations based on DFT are a powerful tool for predicting and understanding

the electronic properties of materials.[18][20]

e Principle: DFT solves the many-body Schrodinger equation by mapping it onto a system of

non-interacting electrons moving in an effective potential. The exchange-correlation

functional is a key component that approximates the complex many-body effects.

Workflow:

Structure Optimization: The calculation begins by relaxing the atomic positions and lattice
parameters of the monolayer TiSez unit cell until the forces on the atoms and the stress on
the cell are minimized.[9]

Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated
iteratively until self-consistency is achieved. This step typically uses a plane-wave basis
set and a defined k-point mesh for Brillouin zone integration.[9]

Band Structure Calculation: Once the ground state is found, the electronic band structure
is calculated along high-symmetry paths in the Brillouin zone (e.g., -M-K-I').

Computational Details:

Functionals: The choice of exchange-correlation functional is critical. The Perdew-Burke-
Ernzerhof (PBE) GGA is common, but hybrid functionals like HSEO6 are often used to
obtain more accurate band gaps.[1][12][15]

Basis Set & Cutoff: A plane-wave basis set is typically used with an energy cutoff (e.g.,
400-550 eV) to ensure convergence.[15][21]

k-point Sampling: A Monkhorst-Pack grid (e.g., 12x12x1) is used for Brillouin zone
sampling during the SCF calculation.[9]

Van der Waals Corrections: Corrections like DFT-D3 are often included to accurately
model the layered structure.[15]
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Caption: Typical DFT workflow for band structure calculations.
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Visualizing the CDW Transition

The transition from a semimetal to a gapped state is the hallmark of the CDW phase in
monolayer TiSez. This process involves a complex interplay between the electronic and lattice
degrees of freedom.
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Caption: Logic of the CDW phase transition in monolayer TiSexz.

Conclusion

Monolayer 1T-TiSez presents a rich platform for studying the interplay of dimensionality, lattice
distortions, and electronic correlations. In its normal state, it is a semimetal with overlapping
Se-4p and Ti-3d bands. Below its critical temperature, it transitions into a (2x2) CDW phase,
characterized by a periodic lattice distortion and the opening of a significant band gap. This
electronic structure is highly tunable via external factors like strain, substrate choice, and
charge doping, offering pathways to control its electronic and quantum properties. While
significant progress has been made through a combination of experimental techniques like
ARPES and theoretical DFT calculations, the definitive mechanism driving the CDW transition
remains an active area of research. The continued exploration of monolayer TiSe: is crucial for
advancing our fundamental understanding of correlated electron systems and for harnessing its
potential in next-generation electronic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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